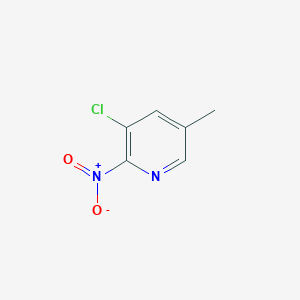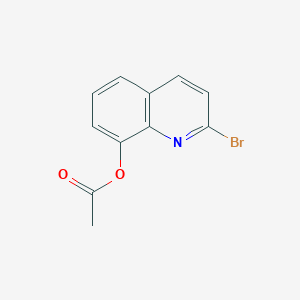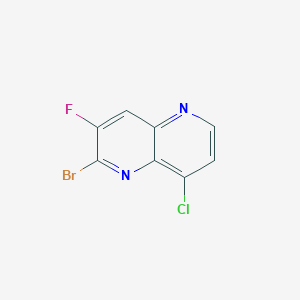
2-Bromo-8-chloro-3-fluoro-1,5-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-8-chloro-3-fluoro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 2-Bromo-8-chloro-3-fluoro-1,5-naphthyridine typically involves the reaction of 2-chloro-3,5-diaminopyridine with appropriate halogenating agents. One common method includes the use of hexafluoroacetylacetone and montmorillonite K10 as a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial production methods may involve large-scale halogenation reactions using bromine and chlorine sources under optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
2-Bromo-8-chloro-3-fluoro-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles. Common reagents include alkyl halides and amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation may involve the use of strong oxidizing agents like potassium permanganate.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with organometallic reagents, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine can yield an N-alkylated derivative of the naphthyridine.
Wissenschaftliche Forschungsanwendungen
2-Bromo-8-chloro-3-fluoro-1,5-naphthyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents targeting various diseases.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving nucleic acids and proteins.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Wirkmechanismus
The mechanism of action of 2-Bromo-8-chloro-3-fluoro-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to nucleic acids, proteins, or enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may inhibit or modulate the activity of enzymes involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-8-chloro-3-fluoro-1,5-naphthyridine can be compared with other naphthyridine derivatives, such as:
Eigenschaften
Molekularformel |
C8H3BrClFN2 |
|---|---|
Molekulargewicht |
261.48 g/mol |
IUPAC-Name |
2-bromo-8-chloro-3-fluoro-1,5-naphthyridine |
InChI |
InChI=1S/C8H3BrClFN2/c9-8-5(11)3-6-7(13-8)4(10)1-2-12-6/h1-3H |
InChI-Schlüssel |
ZJOMFNOBGKNBAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C=C(C(=NC2=C1Cl)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15233334.png)
![5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233346.png)
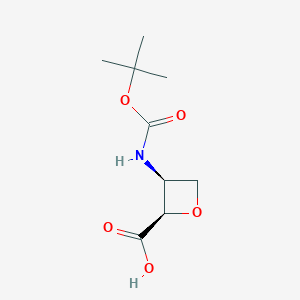
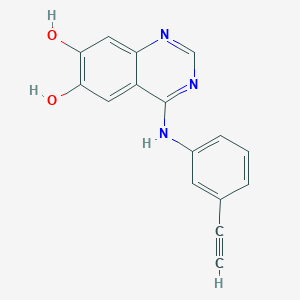
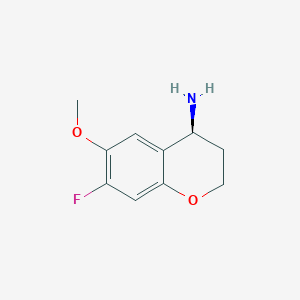
![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)



